REACTION_CXSMILES
|
S1C(C=[O:7])=CC=C1C=O.C(O)(=O)C.[CH2:14]([CH:16]([CH2:29][CH2:30][CH2:31][CH3:32])[CH2:17][O:18][C:19](=[O:28])[C:20]1[CH:25]=[CH:24][C:23]([NH:26][OH:27])=[CH:22][CH:21]=1)[CH3:15]>O>[CH2:14]([CH:16]([CH2:29][CH2:30][CH2:31][CH3:32])[CH2:17][O:18][C:19](=[O:28])[C:20]1[CH:21]=[CH:22][C:23]([N+:26]([O-:7])=[O:27])=[CH:24][CH:25]=1)[CH3:15]
|
Name
|
|
Quantity
|
0.5 g
|
Type
|
reactant
|
Smiles
|
S1C(=CC=C1C=O)C=O
|
Name
|
|
Quantity
|
30 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O
|
Name
|
hydroxylamine
|
Quantity
|
5.6 g
|
Type
|
reactant
|
Smiles
|
C(C)C(COC(C1=CC=C(C=C1)NO)=O)CCCC
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
stirred for 20 hrs at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
the mixture was filtered
|
Type
|
WASH
|
Details
|
The filtered product was washed with water
|
Type
|
CUSTOM
|
Details
|
dried
|
Reaction Time |
20 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)C(COC(C1=CC=C(C=C1)[N+](=O)[O-])=O)CCCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | ||
YIELD: CALCULATEDPERCENTYIELD | 160.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |